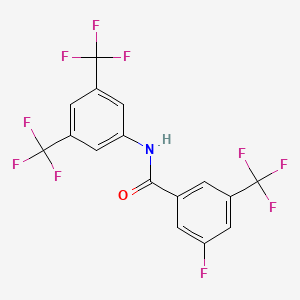
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 3-fluoro-5-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the trifluoromethyl groups, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products.
Scientific Research Applications
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those requiring electron-withdrawing groups for stability or reactivity.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of the target’s function, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but differs in its core structure, which includes a thiourea moiety.
3,5-Bis(trifluoromethyl)aniline: Similar in having the trifluoromethyl groups but lacks the benzamide functionality.
Uniqueness
N-(3,5-bis-(Trifluoromethyl)phenyl)-3-fluoro-5-(trifluoromethyl)benzamide is unique due to the combination of trifluoromethyl groups and the benzamide structure, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
Molecular Formula |
C16H7F10NO |
|---|---|
Molecular Weight |
419.22 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-fluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H7F10NO/c17-11-2-7(1-8(4-11)14(18,19)20)13(28)27-12-5-9(15(21,22)23)3-10(6-12)16(24,25)26/h1-6H,(H,27,28) |
InChI Key |
FICBYKXZTPDXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


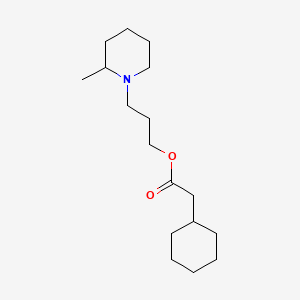

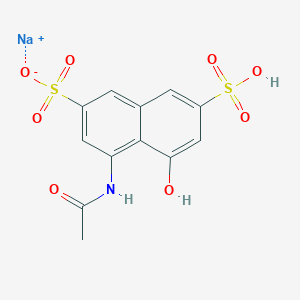
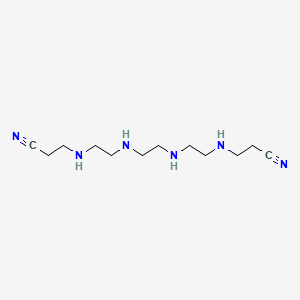
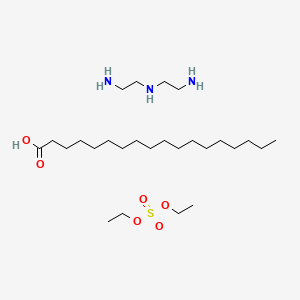
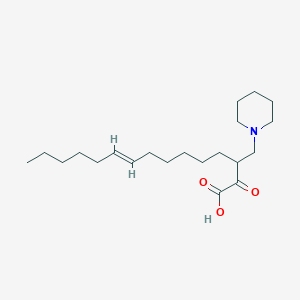

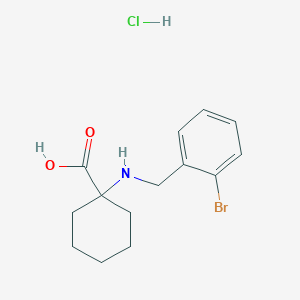
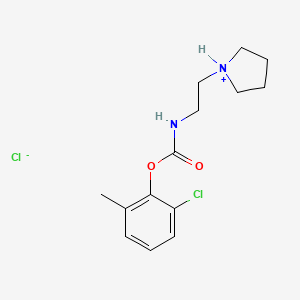
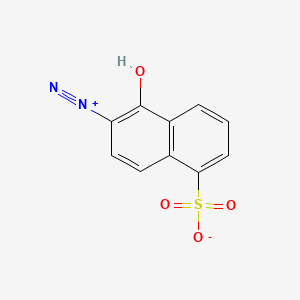
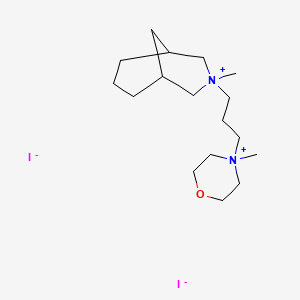
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)


